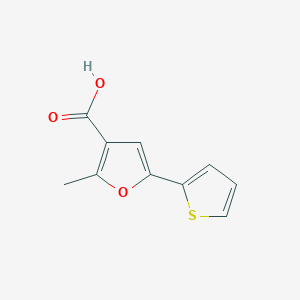

2-Methyl-5-(thien-2-yl)-3-furoic acid

Overview

Description

“2-Methyl-5-(thien-2-yl)-3-furoic acid” is a chemical compound that is part of the thiophene family . Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . This makes thiophene a part of the group of π-excessive heteroaromatics .

Synthesis Analysis

The synthesis of this compound involves several steps. Firstly, 2-methyl-5-phenylthiophene was 3-acetylated with acetic anhydride using SnCl4, then the product ketone was oxidized to a glyoxal by SeO2 . The glyoxal itself was used as an acylating agent to react with 2-methyl-5-phenylthiophene with the assistance of SnCl4 .Chemical Reactions Analysis

Thiophenes can undergo various types of reactions, including electrophilic, nucleophilic, or radical reactions . These reactions are well-investigated methods, and suitable reagents and catalysts are well known . The regioselectivity of substitution reactions can be predicted .Scientific Research Applications

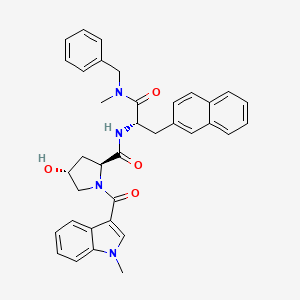

Piezo1 Channel Activation

Jedi2 is known to be an activator of the mechanosensitive Piezo1 channel . It promotes Ca2+ influx into HEK293 cells expressing Piezo1 channels and elicits responses in mouse Piezo1-transfected cells . This property makes Jedi2 a valuable tool in studying the function and regulation of Piezo1 channels, which play crucial roles in various physiological processes including vascular development, innate immunity, and sensory transduction .

Long-Range Allosteric Gating

Jedi2 exhibits long-range allosteric gating, activating Piezo1 through the extracellular side of its peripheral blade-like structure rather than the C-terminal extracellular domain of the pore . This unique mechanism of action provides insights into the structural and functional dynamics of Piezo1 channels, contributing to our understanding of mechanotransduction .

Thiophene-Based Analogs

The thiophene moiety in Jedi2 is of significant interest in medicinal chemistry. Thiophene-based analogs have been explored by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives, such as Jedi2, have been reported to exhibit anti-inflammatory properties . They are remarkably effective compounds with respect to their biological and physiological functions . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel thiophene analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system, like Jedi2, are used in the fabrication of organic light-emitting diodes (OLEDs) . The unique electronic properties of thiophene make it a valuable component in the design and synthesis of materials for OLEDs .

Mechanism of Action

Target of Action

The primary targets of Jedi2 are currently under investigation. As a thiophene-based analog, it is part of a class of compounds that have been the focus of many scientists due to their potential biological activity .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of Jedi2 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that thiophene derivatives can influence a variety of pathways due to their diverse pharmacological properties . The downstream effects of these pathway alterations are currently under study.

Result of Action

The molecular and cellular effects of Jedi2’s action are currently under investigation. Given the diverse pharmacological properties of thiophene derivatives, it is expected that Jedi2 may have a broad range of effects at the molecular and cellular levels .

properties

IUPAC Name |

2-methyl-5-thiophen-2-ylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-6-7(10(11)12)5-8(13-6)9-3-2-4-14-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDCRSXNEOKXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383819 | |

| Record name | 2-Methyl-5-(thien-2-yl)-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(thien-2-yl)-3-furoic acid | |

CAS RN |

651005-90-2 | |

| Record name | 2-Methyl-5-(thien-2-yl)-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Jedi2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2DP497ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

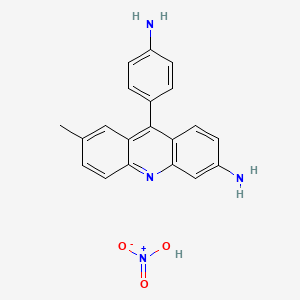

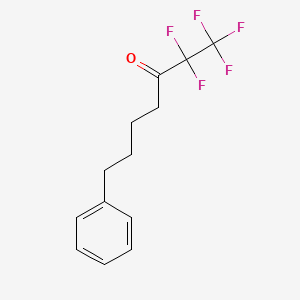

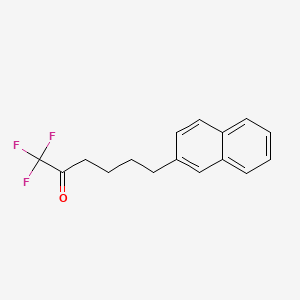

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1672755.png)